(+)-Indacrinone - 57297-16-2

(+)-Indacrinone

Catalog Number: EVT-14075439
CAS Number: 57297-16-2
Molecular Formula: C18H14Cl2O4
Molecular Weight: 365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-Indacrinone is a chiral compound recognized for its pharmacological properties, particularly as a loop diuretic. It is primarily utilized in the management of hypertension and gout due to its ability to decrease the reabsorption of uric acid in the kidneys. The compound features a complex molecular structure characterized by multiple chlorine atoms and a phenyl group, contributing to its biological activity and therapeutic potential.

Source and Classification

Indacrinone is classified as a loop diuretic, belonging to the broader category of diuretics that act on the renal tubules to promote the excretion of water and electrolytes. It is particularly effective in patients with conditions such as hypertension and gout, where fluid retention and high uric acid levels are prevalent. The compound's structure includes two chlorine atoms and a phenylacetyl moiety, which are crucial for its activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Indacrinone involves several key steps:

  1. Friedel-Crafts Acylation: The process begins with the reaction of 2,3-dichloroanisole with phenylacetyl chloride, yielding 2,3-dichloro-4-phenylacetylanisole.
  2. Mannich Reaction: This intermediate undergoes a Mannich reaction with tetramethyldiaminomethane, facilitating β-Hydride elimination to form 2,3-dichloro-4-(2-phenylacryloyl)anisole.
  3. Cyclization: An acid-catalyzed intramolecular cyclization transforms this compound into an indanone derivative.
  4. O-Demethylation: The indanone undergoes O-demethylation under acidic conditions to yield 2-Phenyl-5-hydroxy-6,7-dichloro-1-indanone.
  5. Alkylation: Finally, alkylation with iodoacetic acid followed by iodomethane in the presence of sodium hydride completes the synthesis of (+)-Indacrinone .

This multi-step synthesis can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula of (+)-Indacrinone is C18H14Cl2O4C_{18}H_{14}Cl_{2}O_{4}, with a molar mass of approximately 365.21 g mol365.21\text{ g mol}. The compound features a unique arrangement that includes:

  • Two chlorine atoms
  • A phenyl group
  • A carbonyl group

The stereochemistry is significant as it exists as two enantiomers, with the (R)-enantiomer being pharmacologically active while the (S)-enantiomer serves to mitigate some side effects associated with uric acid retention .

Chemical Reactions Analysis

Reactions and Technical Details

(+)-Indacrinone participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation, particularly at the phenyl ring, leading to quinone derivatives.
  2. Reduction: Reduction of the carbonyl group yields corresponding alcohols.
  3. Substitution: The chloro groups can be substituted by nucleophiles under suitable conditions.

Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Process and Data

The mechanism of action for (+)-Indacrinone primarily involves its role as a loop diuretic. It inhibits sodium reabsorption in the ascending limb of the loop of Henle in the kidneys, leading to increased excretion of sodium and water. This action reduces blood volume and subsequently lowers blood pressure.

The (R)-enantiomer exhibits diuretic effects while the (S)-enantiomer enhances uric acid secretion, thereby counteracting potential side effects associated with uric acid retention .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily under oxidative or reductive conditions depending on functional groups present .
Applications

Scientific Uses

(+)-Indacrinone has significant applications in medicinal chemistry due to its diuretic properties. It is used in clinical settings for managing hypertension and fluid retention associated with heart failure or renal impairment. Additionally, research continues into its potential roles in treating other conditions related to fluid imbalance and electrolyte disturbances.

Introduction to (+)-Indacrinone: Pharmacological Significance and Research Context

Historical Development and Discovery of (+)-Indacrinone

(+)-Indacrinone emerged from Merck & Co.’s research program seeking diuretics without hyperuricemic side effects. The racemic indacrinone (MK-196), synthesized in 1977, demonstrated potent loop diuretic activity in preclinical models. Initial studies in Cebus monkeys and humans revealed a critical finding: while the racemate showed transient uricosuria, chronic use caused hyperuricemia due to compensatory tubular reabsorption post-diuresis [1] [4].

In 1981, clinical studies in healthy volunteers demonstrated that altering the enantiomer ratio of indacrinone could modulate uric acid handling. A 1:4 mixture of (-)- to (+)-enantiomer maintained serum urate neutrality ("isouricemia") after 7 days of treatment, while a 1:8 ratio reduced mean serum urate by 13% [1]. This foundational work proved that enriching (+)-indacrinone relative to its (-)-counterpart could decouple natriuresis from hyperuricemia—a pivotal milestone in rational diuretic design [1] [4].

Table 1: Key Milestones in (+)-Indacrinone Development

YearDevelopmentSignificance
1977Synthesis of racemic indacrinone (MK-196)Demonstrated superior potency and longer action vs. furosemide in natriuresis
1981Clinical enantiomer ratio studiesEstablished 1:4 [(-):(+)] ratio for isouricemia in humans
1982Mechanistic studies in primatesConfirmed distinct uricosuric/natriuretic activities reside in separate enantiomers
1984Optimization of enantiomer ratios (1:4–1:9)Validated ratios preserving natriuresis while enhancing urate lowering

Role of Chirality in the Pharmacodynamics of (+)-Indacrinone

Indacrinone’s chiral center confers diametrically opposed effects on urate transport in its enantiomers:

  • (R)-(-)-Indacrinone (Eutomer): Primarily inhibits the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of Henle’s loop, inducing potent natriuresis. Like other loop diuretics, it triggers secondary hyperuricemia via volume contraction and enhanced proximal tubule urate reabsorption [1] [2].
  • (S)-(+)-Indacrinone (Distomer): Acts as a uricosuric agent by inhibiting URAT1 transporters in the proximal tubule, promoting uric acid secretion. At higher ratios relative to the (-)-enantiomer, it counteracts volume contraction-induced hyperuricemia [2] [4].

Table 2: Enantiomer-Specific Pharmacological Activities

Property(R)-(-)-Indacrinone(S)-(+)-Indacrinone
Primary ActionNatriuretic (Loop diuretic)Uricosuric
PotencyHigh (10x > (+) for diuresis)Low diuretic, high uricosuric
Effect on Uric AcidHyperuricemicHypouricemic
Molecular TargetNKCC2 (Loop of Henle)URAT1 (Proximal tubule)

The therapeutic breakthrough came with non-racemic formulations. Human trials proved that a 1:4 ratio [(-):(+)] achieved isouricemia, while a 1:8 ratio enhanced urate excretion by 13% without compromising natriuresis [1]. Further refinement suggested an optimal range of 1:4–1:9, where sufficient (+)-enantiomer blocks urate reabsorption, countering the (-)-enantiomer’s hyperuricemic tendency [1] [4]. This stereoselectivity highlighted chirality as a tool to "edit" drug profiles—a concept later applied to drugs like levocetirizine.

(+)-Indacrinone in the Context of Uricosuric and Diuretic Drug Development

(+)-Indacrinone’s development occurred amid efforts to create "polyvalent diuretics" that concurrently address sodium retention and hyperuricemia. Prior diuretics like thiazides and furosemide exacerbated gout risk due to urate retention, limiting utility in hypertensive or heart failure patients with comorbid hyperuricemia [3] [4].

Comparative Advantages:

  • Versus Thiazides: Unlike thiazides (which inhibit urate secretion via OAT4 transporters), (+)-indacrinone’s URAT1 inhibition promotes net urate excretion [3].
  • Versus Furosemide: In healthy volunteers, single-dose racemic indacrinone lowered serum urate, whereas furosemide elevated it [2].
  • Synergy with Antikaliuretics: Adding amiloride (an epithelial sodium channel blocker) to indacrinone mixtures could further improve safety by preventing hypokalemia ("isokalemia") [1].

Table 3: Evolution of Diuretics with Uricosuric Properties

Class/CompoundDiuretic EfficacyUric Acid HandlingClinical Limitation
ThiazidesModerateRetention (↑ SUA)Gout exacerbation
FurosemideHighRetention (↑ SUA)Hyperuricemia in chronic use
ProbenecidNoneExcretion (↓ SUA)No diuretic activity
Indacrinone (1:4)HighNeutral (↔ SUA)Requires precise enantiomer ratio
Indacrinone (1:8)HighExcretion (↓ SUA)Optimized for hyperuricemic patients

Legacy and Impact:Though not commercialized, (+)-indacrinone’s enantiomer optimization strategy validated three principles:

  • Distomer Utility: "Inactive" enantiomers can mitigate eutomer side effects [2] [4].
  • Tunable Ratios: Fixed-dose ratios can be tailored to patient subgroups (e.g., 1:4 for normouricemia, 1:8 for gout) [1].
  • Stereochemistry as a Design Tool: Chirality enables dissociation of multi-target effects within single molecules [3] [4].

This approach influenced later diuretics like torasemide and inspired chiral switches across therapeutic areas.

Properties

CAS Number

57297-16-2

Product Name

(+)-Indacrinone

IUPAC Name

2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1

InChI Key

PRKWVSHZYDOZLP-SFHVURJKSA-N

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Isomeric SMILES

C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.